molecular formula C5H7F2N3O2S B1430235 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide CAS No. 1540633-86-0

1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B1430235
CAS No.: 1540633-86-0
M. Wt: 211.19 g/mol
InChI Key: HYLXROZSDAZMRZ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via difluoromethylation reactions. This can be achieved using difluoromethylating agents such as 1,1-difluoroethyl chloride in the presence of a base.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoroethyl group.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the difluoroethyl group.

    Reduction Products: Reduced forms of the difluoroethyl group.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.

    Biological Studies: It can be used in studies to understand its interaction with biological targets.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide
  • 1-(2,2-Difluoroethyl)-1H-pyrazole-5-sulfonamide
  • 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the difluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O2S/c6-5(7)3-10-2-4(1-9-10)13(8,11)12/h1-2,5H,3H2,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLXROZSDAZMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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